molecular formula C13H16N4OS B12868438 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide

Cat. No.: B12868438
M. Wt: 276.36 g/mol
InChI Key: RYFYQFPOSACAPB-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring in the structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with N-o-tolyl-acetamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times compared to traditional thermal methods . The reaction conditions often involve the use of alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide .

Chemical Reactions Analysis

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antifungal agent . Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, ultimately leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and 2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol . These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C13H16N4OS/c1-3-17-11(15-16-13(17)19)8-12(18)14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,19)

InChI Key

RYFYQFPOSACAPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2C

Origin of Product

United States

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